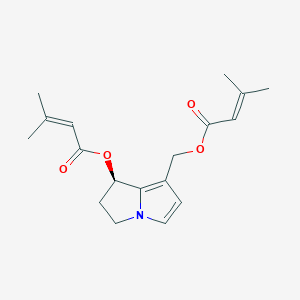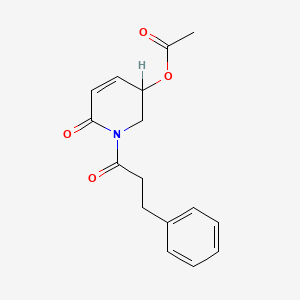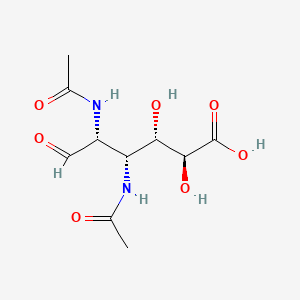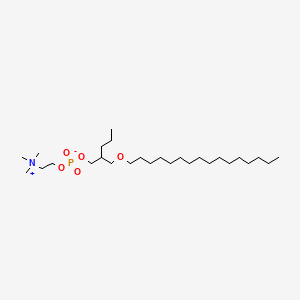
2-(4,5-ジフェニル-1H-イミダゾール-2-イル)フェノール
概要
説明
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with two phenyl groups.
科学的研究の応用
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has several scientific research applications:
Nonlinear Optics: The compound exhibits significant nonlinear optical properties, making it a potential candidate for use in photonic devices and optical data storage.
Biochemical Research: It is used as a chemiluminescence enhancer in biochemical assays, particularly in the detection of specific biomolecules.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as sensors and superconductors.
作用機序
Target of Action
The compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their broad range of biological properties . For instance, some imidazole derivatives have been found to inhibit human lactate dehydrogenase (LDHA), a key enzyme in the Warburg effect, which is often upregulated in cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
It is known that imidazole derivatives can have a variety of effects depending on their specific targets and the biological activities they exhibit .
生化学分析
Biochemical Properties
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with lactate dehydrogenase (LDHA), where it exhibits a high binding affinity at the active site of the enzyme
Cellular Effects
The effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with LDHA can lead to alterations in the glycolytic pathway, impacting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exerts its effects through binding interactions with biomolecules. Its inhibition of LDHA involves binding to the enzyme’s active site, thereby preventing the conversion of pyruvate to lactate. This inhibition can lead to a buildup of pyruvate and a decrease in lactate production, affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in metabolic pathways and cellular toxicity .
Metabolic Pathways
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is involved in metabolic pathways that include interactions with enzymes such as LDHA. Its inhibition of LDHA affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux. This interaction highlights its potential in modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .
準備方法
The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol typically involves a one-pot three-component reaction. The starting materials include 4-hydroxybenzaldehyde, benzil, and ammonium acetate. The reaction is catalyzed by cobalt ferrite (CoFe2O4) nanoparticles, which facilitate the formation of the imidazole ring. The reaction is carried out in an ethanol-water mixture under reflux conditions for several hours .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a scalable route that can be adapted for larger-scale production.
化学反応の分析
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imidazole ring can be reduced using reducing agents like sodium borohydride, leading to the formation of dihydroimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted phenol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol can be compared with other imidazole derivatives, such as:
2-(4-Hydroxyphenyl)-4,5-diphenylimidazole: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride:
The uniqueness of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol lies in its combination of a phenol group with an imidazole ring, providing a balance of electronic properties that are advantageous for specific applications in nonlinear optics and biochemical research .
特性
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBUODONIOAHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419769 | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-94-9 | |
| Record name | 1752-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







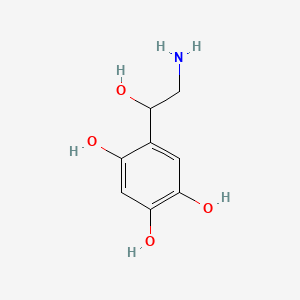


![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)

